1-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzofuran moiety, and a dihydropyridazine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and methylphenyl groups through various coupling reactions. The final step typically involves the formation of the dihydropyridazine ring under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .
Properties
Molecular Formula |
C27H19ClN4O4 |
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Molecular Weight |
498.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C27H19ClN4O4/c1-16-5-4-6-18(15-16)29-27(35)25-23(20-7-2-3-8-22(20)36-25)30-26(34)24-21(33)13-14-32(31-24)19-11-9-17(28)10-12-19/h2-15H,1H3,(H,29,35)(H,30,34) |
InChI Key |
AMCLVAANPFLUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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